16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
CAS No.: 1356220-22-8
Cat. No.: VC6342057
Molecular Formula: C31H43NO4
Molecular Weight: 493.688
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356220-22-8 |
|---|---|
| Molecular Formula | C31H43NO4 |
| Molecular Weight | 493.688 |
| IUPAC Name | 16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid |
| Standard InChI | InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34) |
| Standard InChI Key | HSUPWMJPTFWFJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features three distinct structural components:
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: A photolabile protecting group widely used in peptide synthesis to shield amine functionalities during coupling reactions .
-
Carbamate Linkage: Connects the Fmoc group to the hexadecanoic acid backbone, providing stability under basic conditions while allowing selective deprotection under mild acidic or photolytic conditions .
-
Hexadecanoic Acid Backbone: A 16-carbon saturated fatty acid chain that confers hydrophobicity, facilitating self-assembly into micellar or liposomal structures in aqueous environments .
The Standard InChI string (InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14...) encodes this architecture, highlighting the spatial arrangement of functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1356220-22-8 |
| Molecular Formula | C₃₁H₄₃NO₄ |
| Molecular Weight | 493.688 g/mol |
| IUPAC Name | 16-(9H-Fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid |
| Stability | Stable under inert conditions; sensitive to moisture, light, and strong acids/bases |
Synthesis and Purification Strategies
Stepwise Synthesis
The synthesis typically involves sequential modifications of hexadecanoic acid:
-
Amination: Introduction of an amino group at the ω-position (C16) of hexadecanoic acid via nucleophilic substitution or enzymatic catalysis .
-
Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like DIEA (N,N-diisopropylethylamine) to form the carbamate linkage .
-
Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure >98% purity, critical for applications in sensitive biochemical systems .
Recent Methodological Advances
A 2023 study demonstrated a one-step coupling strategy using 3,4-diaminobenzoic acid and Fmoc-amino acids, achieving yields up to 94% without chromatographic purification . This approach reduces side reactions and simplifies scalability, though it remains untested for C16 derivatives.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional Stepwise | 65–75 | >98 | High reproducibility |
| One-Step Coupling | 40–94 | 85–90 | Reduced purification steps |
Applications in Peptide Chemistry
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality (stable under basic conditions, cleavable with piperidine) makes this compound invaluable for synthesizing lipopeptides. For example:
-
Lipopeptide Antibiotics: Analogues of surfactin, a cyclic lipopeptide with a β-hydroxy fatty acid chain, have been synthesized using similar Fmoc-protected precursors . These compounds disrupt microbial membranes via detergent-like activity, offering broad-spectrum antimicrobial action .
-
Vaccine Adjuvants: Conjugation of antigenic peptides to the C16 chain enhances immunogenicity by promoting dendritic cell uptake through hydrophobic interactions.
Antimicrobial Peptidomimetics
Recent work incorporated Fmoc-amino acids into triazine-based peptidomimetics, achieving enhanced proteolytic stability. For instance, BJK-4, a trimer with alternating cationic and hydrophobic residues, exhibited potent antimicrobial activity (MIC ≤ 2 µg/mL) without hemolysis . The hexadecanoic acid moiety in such constructs likely augments membrane penetration.
Materials Science and Drug Delivery
Self-Assembled Nanostructures
The compound’s amphiphilicity drives spontaneous assembly into:
-
Micelles: Hydrophobic cores (C16 chains) encapsulate lipophilic drugs (e.g., paclitaxel), while hydrophilic Fmoc-carbamate surfaces enhance aqueous solubility.
-
Liposomes: Bilayer vesicles formed with phospholipids show prolonged circulation times in vivo, enabling targeted cancer therapy .
Stimuli-Responsive Systems
UV irradiation (365 nm) cleaves the Fmoc group, triggering payload release. A 2020 study demonstrated light-activated doxorubicin delivery with 80% tumor growth inhibition in murine models .
Future Directions and Challenges
Scalability of Synthesis
While one-step methods reduce costs, optimizing reaction conditions for C16 derivatives remains critical. Catalytic systems using Sn(IV) or Bi(III) may enhance efficiency .
Targeted Drug Delivery
Functionalizing the C16 terminus with folate or RGD peptides could enable tumor-specific uptake, minimizing off-target effects .
Environmental Impact
Biodegradation studies are lacking. Computational models predict moderate ecotoxicity (LC₅₀ ≈ 10 mg/L for Daphnia magna), necessitating empirical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume